4-Ethylphenylglyoxal hydrate

Description

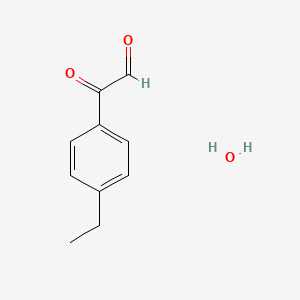

4-Ethylphenylglyoxal hydrate (CAS 1171381-90-0) is an organic compound featuring a glyoxal moiety (two adjacent carbonyl groups) attached to a 4-ethyl-substituted phenyl ring, with water molecules incorporated into its crystalline structure. This compound is typically synthesized via oxidation of 4-ethylacetophenone derivatives or through glyoxalation reactions. It exists as a crystalline solid and is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO) due to its hydrate form . Its primary applications include serving as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and ligands for metal coordination chemistry .

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2.H2O/c1-2-8-3-5-9(6-4-8)10(12)7-11;/h3-7H,2H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDCQUPYEYQFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656971 | |

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171381-90-0 | |

| Record name | (4-Ethylphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is known to be used in proteomics research, suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that similar compounds, such as phenylglyoxal, have been used as reagents to modify amino acids like arginine. This suggests that 4-Ethylphenylglyoxal hydrate might interact with its targets by modifying their structure or function.

Biochemical Pathways

It is known that the compound is used in proteomics research, implying that it may be involved in protein-related biochemical pathways.

Result of Action

Based on its use in proteomics research, it can be inferred that the compound may have significant effects at the molecular and cellular levels, possibly through the modification of proteins or enzymes.

Biochemical Analysis

Biochemical Properties

It is known that glyoxal, a related compound, can modify the amino acid arginine. This suggests that 4-Ethylphenylglyoxal hydrate may interact with proteins and enzymes in a similar manner.

Cellular Effects

Glyoxal, a related compound, has been shown to cause damage in human aortic endothelial cells by perturbing the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways.

Molecular Mechanism

A study on a related compound, phenylglyoxal, showed that it can undergo a three-component condensation with cyclic enamino ketones and ethyl cyanoacetate, leading to the formation of 4,5,6,7-tetrahydroindole derivatives.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. A related compound, phenylglyoxal, was found to form 2,3,4,5,6,7-hexahydroindole derivatives under mild conditions (aqueous EtOH, 60°C, 10 min). Under more severe conditions (EtOH, reflux, 1 h), the intermediates are dehydrated to form 4,5,6,7-tetrahydroindoles.

Metabolic Pathways

Metabolic pathways generally involve a series of chemical reactions occurring within a cell, where the product of one enzyme acts as the substrate for the next.

Subcellular Localization

The subcellular localization of a protein is often tied to its function.

Biological Activity

4-Ethylphenylglyoxal hydrate (CAS: 1171381-90-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article explores its biological activity based on available research findings, including case studies, and provides data tables summarizing key results.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHO • HO

- Molecular Weight : 178.19 g/mol

This compound is a derivative of phenylglyoxal, which is known for its reactivity towards nucleophiles and potential biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various phytopathogenic fungi, demonstrating its potential use as a biological control agent in agriculture.

Inhibition of Fungal Growth

In experiments with Phytophthora species, this compound demonstrated the following effects:

- Mycelial Malformation : The compound caused malformation of fungal mycelia and increased cytoplasmic electrolyte leakage, indicating damage to the plasma membrane.

- Zoosporangia Formation : It significantly inhibited the formation of zoosporangia in P. sojae and P. nicotianae. Specifically:

- At a concentration of 0.2 mmol, zoosporangia formation was reduced.

- At 1 mmol, no zoosporangia were formed for P. sojae.

The results are summarized in Table 1.

| Concentration (mmol) | P. sojae Zoosporangia Formation | P. nicotianae Zoosporangia Formation |

|---|---|---|

| 0.2 | Reduced | Reduced |

| 0.4 | Significant reduction | Significant reduction |

| 0.8 | Complete inhibition | Complete inhibition |

| 1.0 | No formation | Not applicable |

The antimicrobial activity of this compound appears to be linked to its ability to disrupt cellular integrity:

- Cell Membrane Damage : Increased leakage of cellular contents was observed, correlating with higher concentrations of the compound.

- Reduced Adhesion : The ability of zoospores to attach to plant surfaces was significantly decreased upon treatment with the compound, further inhibiting infection processes.

Case Studies

A notable case study involved the application of this compound in controlling soybean root rot and tobacco black shank diseases. Results indicated enhanced plant growth when used at low concentrations, suggesting a dual role as both an antimicrobial agent and a growth promoter.

Comparative Biological Activities

To contextualize the efficacy of this compound, it is beneficial to compare it with other known antifungal agents. Table 2 summarizes the comparative effectiveness based on various studies.

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | P. sojae, P. nicotianae | 0.2 mmol |

| Azole Derivatives | Various fungi | Varies (typically higher than glyoxal) |

| Essential Oils (e.g., Thyme) | Various bacteria and fungi | Varies (often >1 mmol) |

Comparison with Similar Compounds

Structural and Substituent Effects

The physicochemical properties and reactivity of phenylglyoxal hydrates are heavily influenced by the substituents on the phenyl ring. Below is a comparison with key analogs:

4-Methylphenylglyoxal Hydrate (CAS 1075-47-4)

- Structure : A methyl group at the para position.

- Properties : Crystalline solid with moderate solubility in polar solvents. The methyl group enhances hydrophobicity compared to the ethyl derivative, slightly reducing water solubility .

- Reactivity : Electron-donating methyl group stabilizes the glyoxal moiety, favoring nucleophilic additions. Used in synthesizing Schiff bases and heterocycles .

4-Methoxyphenylglyoxal Hydrate (CAS 16208-17-6)

- Structure : Methoxy (-OCH₃) substituent at the para position.

- Properties : Higher solubility in polar solvents due to the electron-donating methoxy group, which increases polarity. Molecular formula: C₉H₁₀O₄ .

- Reactivity : The methoxy group directs electrophilic substitutions to the ortho/para positions. Used in photoactive compounds and as a precursor in dye synthesis .

4-(Trifluoromethyl)phenylglyoxal Hydrate (CAS 1736-56-7)

- Structure : Trifluoromethyl (-CF₃) group at the para position.

- Properties : Reduced solubility in water due to the electron-withdrawing -CF₃ group. Molecular formula: C₉H₇F₃O₃ .

- Reactivity : The -CF₃ group enhances stability against oxidation but reduces nucleophilicity. Applications include fluorinated ligand synthesis and agrochemical intermediates .

4-Carboxyphenylglyoxal Hydrate

- Structure : Carboxylic acid (-COOH) substituent at the para position.

- Properties : Pink, unstable powder with high solubility in aqueous basic solutions. ¹H NMR (DMSO-d₆): δ 8.05–8.16 (Ar-H), 5.67 (CH), 13.32 (COOH) .

- Reactivity: The -COOH group enables salt formation and participation in condensation reactions. Limited stability restricts its use to controlled environments .

4-Acetamidophenylglyoxal Hydrate (CAS 16267-10-0)

- Structure : Acetamido (-NHCOCH₃) group at the para position.

- Properties : Molecular weight 209.2 g/mol; predicted density 1.399 g/cm³. Soluble in DMSO and dimethylformamide (DMF) .

- Reactivity : The acetamido group participates in hydrogen bonding, making it useful in peptidomimetics and enzyme inhibitor design .

Comparative Data Table

Reactivity and Stability

- Electron-Donating Groups (e.g., -CH₃, -OCH₃) : Increase electron density on the phenyl ring, enhancing stability and directing electrophilic attacks to ortho/para positions. Methoxy derivatives exhibit faster reaction rates in condensations compared to ethyl or methyl analogs .

- Electron-Withdrawing Groups (e.g., -CF₃, -COOH) : Reduce electron density, slowing nucleophilic additions but improving oxidative stability. The -CF₃ group in 4-(trifluoromethyl)phenylglyoxal hydrate confers resistance to hydrolysis .

- Hydrate Stability : All analogs exhibit hygroscopicity, but carboxy and acetamido derivatives are prone to decomposition under acidic or basic conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethylphenylglyoxal hydrate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of substituted phenylglyoxals typically involves oxidation of acetophenone derivatives. For phenylglyoxal, oxidation of acetophenone with selenium dioxide (SeO₂) is a common method . For this compound, analogous oxidation of 4-ethylacetophenone followed by hydration is expected. Evidence suggests glyoxal hydration forms diverse species (e.g., dioxo, aldehyde hydrate), requiring controlled water addition and recrystallization from solvents like CHCl₃ to isolate the hydrate . Yield optimization may involve temperature modulation (e.g., 0–60°C) and stoichiometric control of oxidizing agents, as seen in nitrosylsulfuric acid-mediated protocols .

Q. How is the purity of this compound validated, and what analytical techniques are critical?

- Methodological Answer : Purity is assessed via:

- NMR Spectroscopy : Distinct signals for aldehyde (δ 9–10 ppm) and ketone (δ 2–3 ppm) groups confirm structure.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H⁺] at m/z 182.18) verify molecular weight .

- X-ray Crystallography : Resolves hydrate vs. anhydrous forms, critical for confirming hydration state .

Advanced Research Questions

Q. How does the ethyl substituent influence the reactivity of this compound in condensation reactions compared to other aryl glyoxals?

- Methodological Answer : The ethyl group enhances steric bulk and electron-donating effects, altering reaction kinetics. For example, in hydantoin synthesis via glyoxal-urea condensation (e.g., ), ethyl substitution may slow nucleophilic attack due to steric hindrance, requiring chiral acid catalysts (e.g., BINOL-phosphoric acids) to maintain enantioselectivity. Comparative kinetic studies with 4-methoxyphenylglyoxal hydrate (electron-rich) and unsubstituted phenylglyoxal can isolate electronic vs. steric contributions .

Q. What are the challenges in stabilizing this compound, and how do storage conditions affect its polymeric byproducts?

- Methodological Answer : Glyoxals polymerize readily under ambient conditions. For this compound, stabilization requires:

- Low-Temperature Storage : ≤4°C to suppress oligomerization .

- Desiccants : Anhydrous CaCl₂ in storage containers to maintain hydration equilibrium .

- Periodic Recrystallization : Solvent systems like CHCl₃/petroleum ether (1:1) remove oligomers . Monitoring via FT-IR (C=O stretch at ~1700 cm⁻¹) detects polymerization early .

Q. How can conflicting literature data on glyoxal hydrate speciation be resolved in the context of this compound?

- Methodological Answer : Glyoxal hydrates exist as equilibria between dioxo, mono-/di-hydrate, and polymeric forms. For this compound:

- Dynamic Vapor Sorption (DVS) : Quantifies hydration/dehydration thresholds under controlled humidity .

- Solid-State NMR : Differentiates crystalline hydrate vs. amorphous polymeric phases .

- Thermogravimetric Analysis (TGA) : Mass loss at 100–120°C corresponds to bound water, confirming hydrate stoichiometry .

Q. What mechanistic insights exist for this compound in modifying arginine residues, and how does this compare to phenylglyoxal?

- Methodological Answer : Phenylglyoxal reacts with arginine’s guanidino group via Schiff base formation (pH 7–9, 25°C). The ethyl group in this compound may reduce reactivity due to steric hindrance, necessitating higher temperatures (e.g., 37°C) or longer incubation times. Competitive labeling experiments with isotopic tracers (¹³C-glyoxal) and LC-MS/MS analysis quantify modification efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.